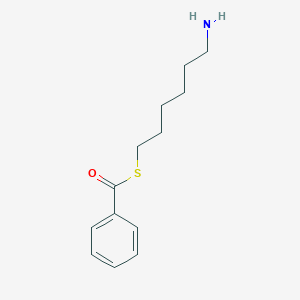
S-(6-Aminohexyl) benzenecarbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(6-Aminohexyl) benzenecarbothioate is a chemical compound with the molecular formula C13H20N2S It is known for its unique structure, which includes a benzene ring attached to a carbothioate group and a 6-aminohexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(6-Aminohexyl) benzenecarbothioate typically involves the reaction of 6-aminohexylamine with benzenecarbothioic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
S-(6-Aminohexyl) benzenecarbothioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioate group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
S-(6-Aminohexyl) benzenecarbothioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-(6-Aminohexyl) benzenecarbothioate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function and activity. The 6-aminohexyl chain allows for interactions with biological membranes, potentially altering membrane properties and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- S-(6-Aminohexyl) benzenecarbothioate
- Bis(6-aminohexyl)amine
- N-(6-Aminohexyl)-1,6-hexanediamine
Uniqueness
This compound is unique due to its specific combination of a benzene ring, carbothioate group, and 6-aminohexyl chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.
Properties
CAS No. |
88313-89-7 |
|---|---|
Molecular Formula |
C13H19NOS |
Molecular Weight |
237.36 g/mol |
IUPAC Name |
S-(6-aminohexyl) benzenecarbothioate |
InChI |
InChI=1S/C13H19NOS/c14-10-6-1-2-7-11-16-13(15)12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11,14H2 |
InChI Key |
CDWFMCKZOREJFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SCCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















